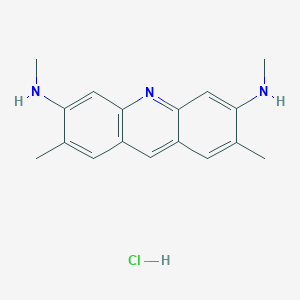
1,1,2,2-Tetrachlorohexan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrachlorohexan-3-ol is an organic compound characterized by the presence of four chlorine atoms and a hydroxyl group attached to a hexane backbone
准备方法
The synthesis of 1,1,2,2-Tetrachlorohexan-3-ol typically involves the chlorination of hexane derivatives under controlled conditions One common method includes the reaction of hexane with chlorine gas in the presence of a catalyst such as iron(III) chloride
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
1,1,2,2-Tetrachlorohexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanone derivatives, while reduction can produce hexane derivatives with fewer chlorine atoms.
科学研究应用
1,1,2,2-Tetrachlorohexan-3-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用机制
The mechanism of action of 1,1,2,2-Tetrachlorohexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and hydroxyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
1,1,2,2-Tetrachlorohexan-3-ol can be compared with other chlorinated hexane derivatives such as 1,1,2,2-Tetrachloroethane and 1,1,2,3-Tetrachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms and functional groups. The unique combination of chlorine atoms and a hydroxyl group in this compound gives it distinct chemical properties and reactivity.
Similar compounds include:
- 1,1,2,2-Tetrachloroethane
- 1,1,2,3-Tetrachloropropane
- 1,1,2,2-Tetrachlorobutane
These compounds can be used as references to understand the behavior and applications of this compound in various contexts.
属性
CAS 编号 |
3266-32-8 |
|---|---|
分子式 |
C6H10Cl4O |
分子量 |
239.9 g/mol |
IUPAC 名称 |
1,1,2,2-tetrachlorohexan-3-ol |
InChI |
InChI=1S/C6H10Cl4O/c1-2-3-4(11)6(9,10)5(7)8/h4-5,11H,2-3H2,1H3 |
InChI 键 |
PWDCLRNKEIRFHE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C(Cl)Cl)(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)




![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)



![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)

